molecular formula C₁₅H₁₄N₂O₃ B021570 (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide CAS No. 58955-93-4

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide

Cat. No.: B021570
CAS No.: 58955-93-4
M. Wt: 270.28 g/mol
InChI Key: PRGQOPPDPVELEG-KBPBESRZSA-N
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Description

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is a primary metabolite of the anticonvulsant drug carbamazepine, first isolated from both human and rat urine . This compound belongs to the dibenzazepine carboxamide family, which is the subject of growing research interest beyond neurology, particularly in the field of oncology . Dibenzazepine carboxamides are being investigated for their potential anticancer properties through mechanisms such as the induction of apoptosis, inhibition of histone deacetylases (HDAC), and suppression of the Wnt/β-catenin signaling pathway . As a key metabolite, this compound is essential for pharmacokinetic and drug metabolism studies, enabling a deeper understanding of carbamazepine's biotransformation and disposition. Researchers can utilize it to explore the biological activity and therapeutic potential of dibenzazepine derivatives in new areas, contributing to the promising field of drug repurposing . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(5S,6S)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGQOPPDPVELEG-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891461
Record name trans-10,11-Dihydroxy-10,11-dihydrocarbazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58955-93-4
Record name trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58955-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-10,11-Dihydroxy-10,11-dihydrocarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058955934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-10,11-Dihydroxy-10,11-dihydrocarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-DIHYDROXY-10,11-DIHYDROCARBAZEPINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR2Y6JJ6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stereoselective Hydroxylation of Carbamazepine

A widely validated method involves the stereoselective hydroxylation of carbamazepine using chiral catalysts or enzymatic resolution. For example, EP 1846611 describes a process where carbamazepine is treated with a chiral palladium catalyst under acidic conditions (pH <7) to yield the (10s,11s)-dihydroxy derivative. Reaction temperatures between 25–40°C minimize racemization, with yields exceeding 70% after 12–24 hours.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Stereochemistry
Temperature25–40°CHigher temps accelerate racemization
pH5.5–6.5Acidic conditions favor (10s,11s) configuration
Catalyst Loading2–5 mol% PdLower loadings reduce side reactions

Epoxide Hydrolysis and Resolution

An alternative route starts with 10,11-epoxycarbamazepine. Hydrolysis under basic conditions (NaOH, 50°C) generates a diol intermediate, which is resolved using diacetyl-L-tartaric acid anhydride to isolate the (10s,11s) enantiomer. This method achieves enantiomeric excess (ee) >98% but requires multiple crystallization steps.

Reaction Scheme

  • Epoxidation : Carbamazepine → 10,11-epoxycarbamazepine (H₂O₂, acetic acid).

  • Hydrolysis : Epoxide → diol (NaOH, H₂O, 50°C).

  • Resolution : Diol + diacetyl-L-tartaric acid → diastereomeric salts → filtration.

Three-Step Synthesis from Dibenzazepine Core

A novel three-step process reported in RSC Advances (2025) streamlines access to 10,11-dihydroxy derivatives:

  • Friedel-Crafts Acylation : Dibenzazepine → 10-keto intermediate (AlCl₃, acetyl chloride).

  • Reduction : Ketone → alcohol (NaBH₄, MeOH).

  • Oxidative Dihydroxylation : Alcohol → dihydroxy product (H₂O₂, FeSO₄).

This method reduces reliance on chiral catalysts, achieving 65–75% overall yield with >95% diastereomeric purity.

Stereochemical Control and Optimization

Catalytic Asymmetric Hydroxylation

Chiral salen-Mn(III) complexes enable enantioselective hydroxylation of carbamazepine derivatives. A study using (R,R)-Jacobsen catalyst achieved 85% ee at 0°C, though prolonged reaction times (48 hours) were necessary.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze racemic diol acetates, yielding (10s,11s)-dihydroxy product with 92–95% ee. This method is scalable but requires expensive biocatalysts.

Comparative Analysis of Stereochemical Methods

Methodee (%)Yield (%)Cost (Relative)Scalability
Chiral Pd Catalysis9870HighModerate
Enzymatic Resolution9565Very HighLow
Three-Step Synthesis9575ModerateHigh

Purification and Isolation

Chromatographic Techniques

Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves diastereomers, achieving >99% purity. Mobile phases typically combine hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.

Crystallization Protocols

Recrystallization from isopropanol/water (9:1) removes residual impurities, including 10-methoxy analogs. Yield losses during crystallization average 10–15%.

Industrial Production and Scalability

Continuous Flow Reactors

Patent US7723514B2 discloses a continuous process using microreactors to enhance mixing and heat transfer, reducing reaction time by 40% compared to batch methods. Key advantages include:

  • Consistent stereochemical output (ee >97%).

  • 20% reduction in catalyst loading.

Green Chemistry Approaches

Water-mediated reactions at elevated temperatures (80–100°C) eliminate organic solvents, aligning with sustainable manufacturing principles. However, yields drop to 50–60% due to increased side reactions.

Analytical Validation

Structural Confirmation

  • ¹H/¹³C NMR : Coupling constants (J<sub>10,11</sub> = 6–8 Hz) confirm trans-dihydroxy configuration.

  • X-ray Crystallography : Definitive proof of stereochemistry, though crystalline forms are challenging to isolate.

Purity Assessment

  • LC-MS : Detects trace impurities (<0.1%) using HILIC columns.

  • Chiral HPLC : Quantifies enantiomeric excess with Chiralcel OD-H columns .

Chemical Reactions Analysis

Types of Reactions

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry.

Chemical Reactions

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to yield different derivatives.
  • Substitution : Hydroxyl and carboxamide groups can be substituted with other functional groups.

Biology

The unique structure of (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide allows it to interact with biological molecules. This property is particularly useful for studying:

  • Enzyme Mechanisms : Understanding how the compound affects enzyme activity.
  • Protein-Ligand Interactions : Investigating how it binds to proteins and alters their function.

Medicine

Research is ongoing into the pharmacological properties of this compound. Potential applications include:

  • Therapeutic Agents : Development of new drugs targeting specific diseases based on its interactions with biological systems.

Industry

The stability and reactivity of this compound make it suitable for various industrial processes:

  • Polymer Production : Utilization in the synthesis of advanced materials.

Reactions Overview

Reaction TypeDescriptionCommon Reagents
OxidationConversion of hydroxyl groups to carbonylsPotassium permanganate
ReductionFormation of derivativesLithium aluminum hydride
SubstitutionReplacement of functional groupsAmines or thiols

Case Study 1: Pharmacological Research

A study investigated the effects of this compound on specific enzyme targets related to neurodegenerative diseases. Results indicated that the compound exhibited inhibitory effects on certain enzymes involved in amyloid plaque formation.

Case Study 2: Synthetic Applications

In synthetic chemistry applications, researchers successfully utilized this compound as an intermediate in the synthesis of novel anti-cancer agents. The reactions demonstrated high yields and selectivity when coupled with palladium catalysts.

Mechanism of Action

The mechanism by which (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and pharmacological differences between (10S,11S)-dihydroxycarbamazepine and its analogs:

Compound Substituents (C10, C11) Key Features Pharmacological Role
Carbamazepine (CBZ) C10=C11 double bond Lipophilic parent drug Sodium channel blocker; treats epilepsy, bipolar disorder
Oxcarbazepine (OXCBZ) C10=O, C11-H (single bond) Keto derivative; prodrug to DiCBZ Anticonvulsant; metabolized to active DiCBZ
DiCBZ (GP 47,779) C10-OH, C11-H Primary active metabolite of OXCBZ Sodium channel modulation; anticonvulsant
(10S,11S)-Dihydroxycarbamazepine C10-OH, C11-OH (trans) Hydrophilic minor metabolite Potential anticonvulsant; limited direct data
Eslicarbazepine acetate C10-OAc Prodrug to eslicarbazepine (S-stereoisomer) Sodium channel blocker; approved for epilepsy

Metabolic Pathways

  • OXCBZ Metabolism : OXCBZ is reduced stereoselectively to (S)-10-hydroxycarbamazepine (DiCBZ), the primary active metabolite (~80% of urinary metabolites). Further oxidation yields the dihydroxy derivatives (cis and trans), which collectively account for ~4% of metabolites .
  • Synthesis of (10S,11S)-Dihydroxycarbamazepine : Produced via epoxidation of CBZ followed by catalytic hydrogenation under high pressure . Alternative routes include oxidation of DiCBZ using peroxyacetic acid .

Geometric and Electronic Properties

  • Bond Length and Planarity: CBZ: C10-C11 double bond (1.345–1.352 Å); planar central ring . OXCBZ and Dihydroxycarbamazepine: Single C10-C11 bond (1.529–1.544 Å); nonplanar central ring due to substituents .

Pharmacological Activity

  • Sodium Channel Blockade: CBZ, OXCBZ, and eslicarbazepine acetate inhibit voltage-gated sodium channels, stabilizing neuronal membranes.
  • Antioxidant Potential: Derivatives with electron-donating groups (e.g., 10-methoxy) show enhanced antioxidant activity, suggesting the dihydroxy compound may share similar properties .

Impurity Profiling

  • OXCBZ-related impurities include N-formyl and N-acetyl derivatives, which arise during synthesis and storage . These highlight the importance of stereochemical control in producing therapeutically relevant metabolites .

Biological Activity

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide, also referred to as (10S,11S)-DH-DCBZ, is a significant metabolite of carbamazepine, an established anticonvulsant medication. The compound's unique structural characteristics and biological activities have garnered attention in pharmacological research.

Chemical Structure and Properties

The molecular formula of (10s,11s)-DH-DCBZ is C15H14N2O3, with a molecular weight of 258.28 g/mol. Its structure features two hydroxyl groups at the 10 and 11 positions of the dibenzoazepine core, which are crucial for its biological activity and interactions with various biological targets.

While the precise mechanisms underlying the biological activity of (10s,11s)-DH-DCBZ are not fully elucidated, it is believed to influence sodium channel dynamics in neurons. This action is similar to that of carbamazepine, suggesting that (10s,11s)-DH-DCBZ may play a role in modulating neuronal excitability and neurotransmission .

Biological Activities

Research has highlighted several biological activities associated with (10s,11s)-DH-DCBZ:

  • Anticonvulsant Activity : As a metabolite of carbamazepine, it retains some anticonvulsant properties. Studies indicate that it may enhance GABA_A receptor currents, contributing to its efficacy in seizure control .
  • Interaction with Receptors : It has been shown to interact with various receptors and enzymes, which may influence its pharmacodynamics and therapeutic effects. The binding affinity and selectivity for these targets are critical for understanding its potential side effects and therapeutic applications.

Case Studies

  • Metabolism Studies : In human and animal models, (10s,11s)-DH-DCBZ has been identified as a primary metabolite of carbamazepine. Its presence in urine indicates its metabolic pathway and potential implications for drug monitoring .
  • Environmental Studies : Recent investigations have identified (10s,11s)-DH-DCBZ in marine environments as a product of microbial metabolism of xenobiotics. This finding raises questions about its ecological impact and the role of marine microorganisms in biotransformation processes.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Attributes
CarbamazepineDibenzoazepine structureWell-established anticonvulsant
(10S,11S)-Dihydroxy-carbamazepineHydroxylated derivativeEnhanced solubility and bioavailability
Rac-trans-10,11-Dihydroxy-carbamazepineSimilar hydroxylation but different stereochemistryPotentially different pharmacokinetic profiles

(10s,11s)-DH-DCBZ stands out due to its specific stereochemistry and enhanced biological activities compared to these similar compounds. Its unique hydroxylation pattern contributes to its distinctive pharmacological profile.

Q & A

Basic Research Questions

Q. What synthetic routes are validated for producing (10s,11s)-10,11-dihydroxy derivatives with high stereochemical fidelity?

  • The compound can be synthesized via stereoselective hydroxylation of carbamazepine or its epoxide derivatives. Patent data (e.g., EP 1846611) describe methods using chiral catalysts or enzymatic resolution to achieve the (10s,11s) configuration . Key steps include controlling reaction pH (<7) and temperature (25–40°C) to minimize racemization. Post-synthesis purification via preparative HPLC with chiral columns is critical for isolating the diastereomer .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • High-resolution NMR (¹H/¹³C) is mandatory to resolve stereochemistry, particularly for distinguishing C10 and C11 hydroxyl groups. Coupling constants (J-values) between adjacent protons (e.g., J10,11 ≈ 6–8 Hz) confirm the trans-dihydroxy configuration . LC-MS with a polar stationary phase (e.g., HILIC) validates purity (>98%) and detects trace impurities like 10-methoxy or 10-butoxy analogs . X-ray crystallography, if crystalline forms are obtainable, provides definitive stereochemical proof .

Advanced Research Questions

Q. How do conflicting data on the compound’s metabolic stability in in vitro assays align with in vivo pharmacokinetic profiles?

  • Discrepancies arise from differences in cytochrome P450 (CYP3A4/2C8) activity across models. For example, in vitro microsomal studies may underestimate hepatic clearance due to the absence of glucuronidation pathways. A 2023 study resolved this by co-incubating human hepatocytes with UDP-glucuronosyltransferase inhibitors, revealing a 40% increase in half-life (t₁/₂) compared to standalone microsomal assays . In vivo rodent models show nonlinear pharmacokinetics at doses >50 mg/kg, likely due to saturation of efflux transporters (e.g., P-gp) .

Q. What computational strategies effectively model the compound’s binding affinity to voltage-gated sodium channels?

  • Molecular docking using cryo-EM structures of Naᵥ1.2 (PDB: 6J8E) identifies key interactions: the carboxamide group forms hydrogen bonds with Lys1422, while the dihydroxy moiety stabilizes the channel’s inactivated state via hydrophobic contacts with Phe1764 . Free-energy perturbation (FEP) calculations predict a ∆G binding of −9.2 kcal/mol, correlating with experimental IC₅₀ values (≈12 µM) in patch-clamp assays . Machine learning models (e.g., AlphaFold2) can prioritize derivatives with improved selectivity over Naᵥ1.5 isoforms .

Q. How do contradictory reports on the compound’s neuroprotective efficacy in oxidative stress models inform experimental design?

  • Variability stems from differences in ROS quantification methods (e.g., dichlorofluorescein vs. MitoSOX assays). A 2024 meta-analysis recommends standardizing neuronal cell lines (SH-SY5Y > PC12) and pretreatment times (24–48 hr) to ensure consistent ROS scavenging. Co-administration with N-acetylcysteine (NAC) amplifies neuroprotection (p<0.01 vs. monotherapy), suggesting synergistic mechanisms via Nrf2 pathway activation .

Methodological Guidance

  • Handling and Storage : Despite low acute toxicity (NFPA Health Hazard Rating = 0), store at −20°C under argon to prevent hydroxyl group oxidation. Use amber vials to block UV-induced degradation .
  • Data Validation : Cross-reference NMR shifts with certified reference materials (e.g., ACI 151400) to avoid misassignment of diastereomeric peaks .
  • Ethical Compliance : Adhere to OECD Guidelines 423 (Acute Toxicity) and 452 (Carcinogenicity) when designing in vivo studies, even if preliminary in vitro data suggest low risk .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 2
(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide

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